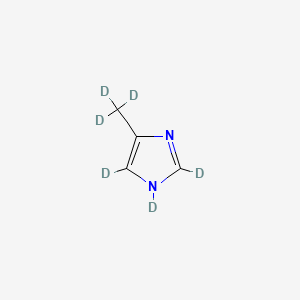

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazoles, including 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, are key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles has been a topic of interest due to their importance in pharmaceuticals, agrochemicals, solar cells, functional materials, and catalysis . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is based on the imidazole ring, a five-membered aromatic heterocycle. The imidazole ring is a key component of many functional molecules and is utilized in a diverse range of applications .Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs) and Synthesis

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole can be synthesized through multicomponent reactions (MCRs). These reactions involve at least three easily accessible components that react to form a single product. Notably:

- One-Pot MCRs : The one-pot condensation of 1,2-diphenylethanedione with aldehyde or aldehyde and amine, using ammonium acetate as the ammonia source in the presence of acetic acid in refluxing ethanol, leads to the formation of 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles . This method simplifies the synthesis process compared to other approaches.

Direcciones Futuras

Imidazoles, including 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, have a broad range of applications in pharmaceuticals, agrochemicals, solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, the future directions in this field may involve the development of more efficient and versatile methods for the synthesis of imidazoles .

Propiedades

IUPAC Name |

1,2,5-trideuterio-4-(trideuteriomethyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZMDLNRCVEIJ-RSRPWSGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)